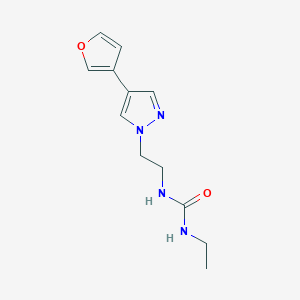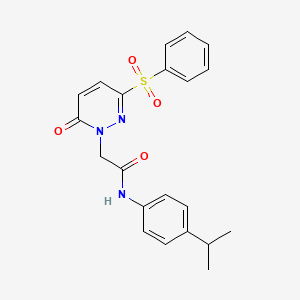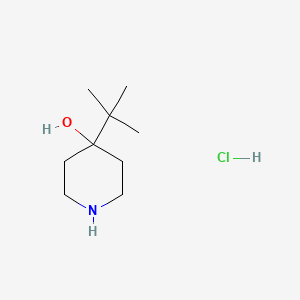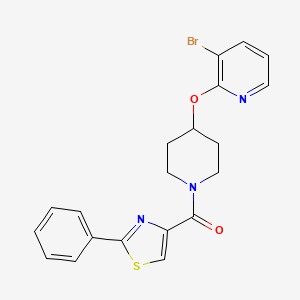![molecular formula C17H19F3N4O3S B2810405 N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 904270-93-5](/img/structure/B2810405.png)
N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Crystal Structure and Hirshfeld Surface Analysis
Derivatives of 1,3,4-oxadiazole, including those with similar functional groups to the target compound, have been synthesized and characterized through spectral studies and single-crystal X-ray diffraction. The intermolecular hydrogen bonds in these structures contribute to their stability and potential biological activities. The Hirshfeld surface analysis quantifies the intermolecular interactions, which is crucial for understanding the compound's behavior in different environments (Karanth et al., 2019).
Biological Activities
Antimicrobial and Antifungal Properties
A range of derivatives has shown sensitivity to both Gram-positive and Gram-negative bacteria, with specific compounds exhibiting potent antimicrobial activity. These findings suggest the potential for developing new antimicrobial agents from this class of compounds. Antifungal activity against Candida albicans has also been noted, indicating the broad-spectrum potential of these molecules (Sych et al., 2019).
Anticancer Evaluation
Certain derivatives have been synthesized and tested for anticancer activity against various cancer cell lines, showing moderate to excellent activities. This suggests that modifications of the 1,3,4-oxadiazole core structure could lead to effective anticancer agents (Ravinaik et al., 2021).
Larvicidal and Antioxidant Activities
Novel triazinone derivatives related to the compound of interest have been evaluated for larvicidal and antimicrobial properties, demonstrating the potential of these molecules in pest control and as growth inhibitors for certain pathogens. Additionally, some derivatives have shown promising antioxidant activities, further broadening their application scope (Kumara et al., 2015).
Molecular Docking and Antitubercular Activities
Synthesized compounds incorporating similar functional groups have been assessed for antimicrobial, antioxidant, and antitubercular activities, with promising results supported by molecular docking studies. These findings underscore the versatility of these molecules in combating various diseases, including tuberculosis (Fathima et al., 2021).
Propiedades
IUPAC Name |
N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-16(2,3)22-12(25)9-28-15-24-23-13(27-15)8-21-14(26)10-5-4-6-11(7-10)17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMIMUEBNADJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B2810323.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)
![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)


![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)
![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)


![(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2810343.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)